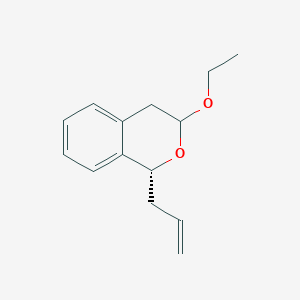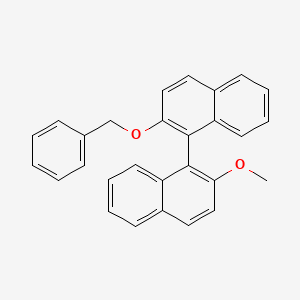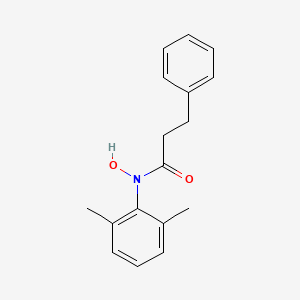
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a unique structure with an ethoxy group and a prop-2-en-1-yl substituent, making it an interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethoxy-substituted phenols and allyl halides in the presence of a base to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-3-Methoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran
- (1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzofuran
Uniqueness
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
920975-98-0 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(1R)-3-ethoxy-1-prop-2-enyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C14H18O2/c1-3-7-13-12-9-6-5-8-11(12)10-14(16-13)15-4-2/h3,5-6,8-9,13-14H,1,4,7,10H2,2H3/t13-,14?/m1/s1 |
Clé InChI |
ZCZXJIDAIZPTST-KWCCSABGSA-N |
SMILES isomérique |
CCOC1CC2=CC=CC=C2[C@H](O1)CC=C |
SMILES canonique |
CCOC1CC2=CC=CC=C2C(O1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine](/img/structure/B12613588.png)
![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)


![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)
![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)


